4,4-Diethoxy-L-proline
Description
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Structure
3D Structure
Properties
CAS No. |
75776-61-3 |
|---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(2S)-4,4-diethoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO4/c1-3-13-9(14-4-2)5-7(8(11)12)10-6-9/h7,10H,3-6H2,1-2H3,(H,11,12)/t7-/m0/s1 |
InChI Key |
XYZNAPXKDLKKRG-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC1(C[C@H](NC1)C(=O)O)OCC |
Canonical SMILES |
CCOC1(CC(NC1)C(=O)O)OCC |
Origin of Product |
United States |
Role and Applications of 4,4 Diethoxy L Proline in Organic Synthesis
4,4-Diethoxy-L-proline as a Chiral Building Block
Chiral building blocks are fundamental to the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other bioactive molecules. This compound, with its defined stereochemistry, serves as a valuable precursor in the creation of intricate molecular structures.
Precursor in the Synthesis of Complex Chiral Molecules and Natural Product Scaffolds
The unique structure of proline and its analogs makes them indispensable in the synthesis of complex molecules. Proline's cyclic nature provides a rigid scaffold, which is advantageous in controlling the three-dimensional arrangement of atoms in a molecule. nih.gov The incorporation of a 4,4-diethoxy group on the L-proline ring adds another layer of functionality and steric influence. This modification can be leveraged in the synthesis of diverse and complex chiral molecules.
The synthesis of various proline derivatives often starts from readily available precursors like L-4-hydroxyproline. researchgate.netresearchgate.netnih.gov Through a series of chemical transformations, the hydroxyl group can be modified to introduce the diethoxy functionality. This strategic modification allows for the creation of unique scaffolds that can be further elaborated into complex natural product-like structures. The development of methods like "proline editing" has made the synthesis of such functionally and structurally diverse peptides more practical, enabling the stereospecific conversion of hydroxyproline (B1673980) to various 4-substituted prolines. nih.gov
Incorporation into Peptide and Peptidomimetic Structures for Conformational Control
Proline and its derivatives play a crucial role in peptide and protein structure, often inducing specific turns and secondary structures. sigmaaldrich.comuminho.pt The incorporation of modified prolines, such as this compound, into peptide chains can be a powerful tool for controlling their conformation. The substituents on the proline ring can exert significant steric and stereoelectronic effects, influencing the local and global structure of the peptide. nih.govnih.gov
The cis/trans isomerization of the peptidyl-prolyl bond is a key conformational equilibrium in peptides and proteins. nih.gov The nature of the substituent at the 4-position of the proline ring can influence this equilibrium. By introducing the diethoxy group, chemists can modulate the conformational preferences of the peptide backbone, which can be critical for designing peptidomimetics with enhanced biological activity or stability. researchgate.netnih.gov Peptidomimetics are molecules that mimic the structure and function of peptides, and the use of constrained amino acids like this compound is a common strategy in their design. mdpi.com
Investigation of this compound as an Organocatalyst in Asymmetric Reactions
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to traditional metal-based catalysis. researchgate.netillinois.edu L-proline itself is a highly effective organocatalyst for a variety of asymmetric reactions. wikipedia.orgclockss.orgmdpi.com This has spurred investigations into the catalytic potential of its derivatives.
Mechanistic Hypotheses for Potential Catalytic Activity Derived from L-Proline Organocatalysis
The catalytic activity of L-proline is primarily attributed to its ability to form key intermediates, namely enamines and iminium ions, with carbonyl compounds. illinois.edulibretexts.orgbeilstein-journals.org The generally accepted mechanism for L-proline-catalyzed reactions, such as the aldol (B89426) reaction, involves the formation of an enamine from the reaction of the proline's secondary amine with a ketone or aldehyde donor. pnas.orgacs.org This enamine then acts as a nucleophile, attacking an electrophilic acceptor. The carboxylic acid group of proline is also believed to play a crucial role by activating the electrophile through hydrogen bonding. clockss.orgnih.gov
It is hypothesized that this compound could operate through a similar mechanistic framework. The secondary amine would be available to form an enamine intermediate, while the carboxylic acid could still participate in activating the reaction partner. The bulky diethoxy group at the 4-position would likely exert a significant steric influence on the transition state, potentially affecting the stereochemical outcome of the reaction.
| Catalytic Intermediate | Role in L-Proline Catalysis | Potential Role of this compound |
| Enamine | Nucleophilic species formed from the ketone/aldehyde donor. beilstein-journals.org | Expected to form via the secondary amine. The diethoxy group may influence its stability and reactivity. |
| Iminium Ion | Electrophilic species formed from the aldehyde acceptor. | The carboxylic acid is expected to facilitate its formation through hydrogen bonding. |
Stereochemical Outcome and Enantioselectivity in Catalytic Transformations
The chiral environment provided by the catalyst is paramount for achieving high enantioselectivity in asymmetric reactions. In L-proline catalysis, the stereochemistry of the product is determined by the specific geometry of the transition state. wikipedia.org The rigid pyrrolidine (B122466) ring of proline plays a key role in creating a well-defined chiral pocket.
For this compound, the bulky substituent at the 4-position would significantly alter the steric environment around the catalytic center. This could lead to different facial selectivity in the approach of the reactants compared to unsubstituted L-proline. The precise impact on enantioselectivity would depend on the specific reaction and substrates involved. It is plausible that for certain transformations, the increased steric bulk could enhance the differentiation between the two faces of the prochiral substrate, leading to higher enantiomeric excesses. Conversely, it could also hinder the desired reaction pathway, resulting in lower selectivity or reactivity. Further experimental studies are necessary to fully elucidate the stereochemical outcomes of reactions catalyzed by this compound.
Comparative Analysis with Other Proline-Derived Transient Directing Groups (TDGs)
Transient directing groups (TDGs) are a class of reagents that temporarily install a directing group onto a substrate to guide a metal catalyst to a specific C-H bond for functionalization. chemrxiv.org Recently, a derivative of L-proline, diethoxyethyl-L-proline (DEP), has been reported as a new transient directing group for the palladium-catalyzed ortho-arylation of arylamines and α-aromatic amino acids. rsc.orgresearchgate.netresearchgate.net
This TDG is formed in situ and facilitates the regioselective mono-ortho-arylation. chemrxiv.org The mechanism involves the formation of an imine between the aldehyde function of the TDG and the primary amine of the substrate. This imine then coordinates to the palladium catalyst, directing the C-H activation to the ortho position. researchgate.net
While this compound itself has not been explicitly reported as a TDG in the same context, a comparative analysis can be drawn based on the principles of the diethoxyethyl-L-proline system.
| Proline Derivative | Function | Key Structural Feature for Function | Application |
| Diethoxyethyl-L-proline (DEP) | Transient Directing Group rsc.org | Acetal (B89532) group that generates an aldehyde in situ. researchgate.net | Pd-catalyzed ortho-arylation of arylamines. rsc.orgresearchgate.net |
| This compound | Chiral Building Block/Potential Organocatalyst | Stable gem-diethoxy group. | Synthesis of chiral molecules and peptides. |
| Other Proline Derivatives (e.g., with bulky substituents) | Organocatalysts/Directing Groups | Varied substituents influencing steric and electronic properties. rsc.org | Various asymmetric transformations. rsc.org |
The key difference lies in the nature of the diethoxy functionality. In DEP, the diethoxy group is part of an acetal that can be converted to an aldehyde, which is essential for its function as a TDG. In this compound, the gem-diethoxy group is a stable ketal, not readily converted to a reactive carbonyl group under typical catalytic conditions. Therefore, it is not expected to function as a TDG in the same manner as DEP. However, the steric and electronic properties of the 4,4-diethoxy group could make it a valuable component in the design of new organocatalysts or ligands where a bulky, electron-donating group is desired to influence the outcome of a reaction.
Structure-Activity Relationship Studies in Palladium-Catalyzed C(sp²)-H Activation, referencing Diethoxyethyl-L-proline (DEP)
The efficacy of Diethoxyethyl-L-proline (DEP) as a transient directing group in palladium-catalyzed ortho-arylation of arylamines and aromatic amino acids has been a subject of significant investigation. rsc.orgchemrxiv.orgresearchgate.netrsc.org The unique structure of DEP is crucial for its function, facilitating the formation of a key palladacycle intermediate that directs the C-H activation to the ortho position of the aromatic ring.
Studies comparing DEP with other L-proline derivatives have shed light on the structure-activity relationship. For instance, in the palladium-catalyzed ortho-arylation of benzylamine (B48309), the use of Boc-Proline (L2) also yielded the mono-ortho-arylated product as the major isomer. researchgate.net However, the reaction with proline ester (L3) or pyrrolidine (L4) resulted in mixtures of mono- and di-arylated products with lower yields, highlighting the necessity of the proline scaffold for achieving high regioselectivity. researchgate.net This suggests that the carboxylic acid moiety and the specific stereochemistry of the L-proline core are important for effective catalysis.
The "diethoxyethyl" fragment of DEP plays a critical role. It is proposed to form an imine in situ with the primary amine of the substrate. This transiently installed directing group then chelates to the palladium catalyst, positioning it in proximity to the ortho-C-H bond of the aryl ring. chemrxiv.org This directed C-H activation leads to the formation of a stable six-membered palladacycle, which is a key intermediate in the catalytic cycle. chemrxiv.org The acetal functionality within the diethoxyethyl group is believed to contribute to the stability and reactivity of the system.
The plausible mechanism involves the coordination of the in situ-formed imine with Pd(OAc)₂, followed by a ligand exchange and subsequent ortho-C(sp²)-H activation to form a 5,5-membered palladacycle intermediate. chemrxiv.org This intermediate then undergoes oxidative addition with an aryl iodide, followed by reductive elimination to furnish the ortho-arylated product and regenerate the Pd(II) catalyst. chemrxiv.org
Regioselectivity and Ortho-Functionalization of Substrates
A hallmark of using Diethoxyethyl-L-proline (DEP) in palladium-catalyzed C-H activation is the high degree of regioselectivity observed, specifically favoring ortho-functionalization of the aromatic ring. chemrxiv.orgresearchgate.netresearchgate.net This method has been successfully applied to a variety of substrates, including arylamines and α-aromatic amino acids like benzylamine, phenethylamine, phenylglycine, and phenylalanine. rsc.orgresearchgate.netrsc.org
The catalytic system, typically comprising a palladium source like Pd(OAc)₂ and an oxidant such as AgTFA, in the presence of a catalytic amount of DEP, consistently directs the arylation to the ortho-position of the phenyl ring. researchgate.net This high regioselectivity is attributed to the formation of the aforementioned stable palladacycle intermediate, which sterically and electronically favors the activation of the ortho-C-H bond over the meta- or para-positions.
Competition studies have further illuminated the electronic effects on the reaction. When benzylamine was subjected to arylation with a mixture of 4-iodotoluene (B166478) (an electron-donating substrate) and 4-iodomethyl benzoate (B1203000) (an electron-withdrawing substrate), the arylation with 4-iodotoluene predominated. chemrxiv.org Similarly, in a competition between a para-substituted aryl iodide (4-iodotoluene) and a meta-substituted one (3-bromoiodobenzene), the para-substituted substrate was favored. chemrxiv.org These findings provide valuable insights into the substrate scope and electronic preferences of this catalytic system.
The ability to achieve mono-ortho-arylation is a significant advantage of this methodology, as mono-ortho-arylated arylamines are important structural motifs in various natural products and pharmacologically active compounds. chemrxiv.orgresearchgate.net The use of DEP as a transient directing group avoids the need for the installation and subsequent removal of a permanent directing group, which can add multiple steps to a synthetic sequence. chemrxiv.org
Stereochemical and Conformational Analysis of 4,4 Diethoxy L Proline
Intrinsic Conformational Preferences of Pyrrolidine (B122466) Rings with C4-Geminal Diether Substitutions
The pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (DOWN pucker) and Cγ-exo (UP pucker). nih.govresearchgate.net In the Cγ-endo pucker, the Cγ atom is displaced from the plane of the other four ring atoms on the opposite side of the carboxyl group, whereas in the Cγ-exo pucker, it is displaced on the same side. The presence of substituents on the ring significantly influences the equilibrium between these two states. nih.gov
For C4-substituted prolines, the stereochemistry of the substituent dictates the preferred pucker. Generally, an exo ring pucker is favored by substituents that stabilize a trans amide bond, which is the most common isomer for proline in peptides. scispace.com Geminal disubstitution at the C4 position, as seen in 4,4-Diethoxy-L-proline, introduces significant steric bulk. This steric hindrance is a dominant factor in determining the ring's conformational preference. To minimize steric clashes between the ethoxy groups and other parts of the molecule, the pyrrolidine ring is expected to adopt a relatively fixed pucker. Computational studies on related C4-disubstituted prolines, such as 4,4-difluoroproline, have shown that geminal substitution strongly biases the ring pucker equilibrium, effectively locking the ring into a single predominant conformation. nih.gov In the case of this compound, the bulky ethoxy groups would force the ring into a pucker that maximizes their distance from the backbone, likely favoring a Cγ-exo pucker.
Influence of the 4,4-Diethoxy Moiety on Ring Pucker and Main-Chain Torsion Angles
The conformation of a peptide backbone is described by a set of torsion angles, primarily phi (φ), psi (ψ), and omega (ω). qmul.ac.ukexpasy.org The cyclic nature of proline restricts the phi (φ) angle to a narrow range, typically around -65°. wikipedia.org The ring pucker and the omega (ω) angle, which describes the cis/trans isomerism of the peptide bond, are intrinsically linked. nih.govscispace.com
The Cγ-exo pucker is generally associated with a trans peptide bond (ω ≈ 180°), while the Cγ-endo pucker is more compatible with a cis peptide bond (ω ≈ 0°). scispace.com The sterically demanding 4,4-diethoxy groups are expected to strongly favor the Cγ-exo pucker. This preference, in turn, stabilizes the trans conformation of the preceding peptide bond, reducing the conformational flexibility often associated with the proline residue. This conformational rigidity is a key feature of many substituted prolines used in peptide design and catalysis. sigmaaldrich.com The psi (ψ) angle remains relatively flexible, but its preferred values are also correlated with the ring pucker. nih.gov
Table 1: Typical Conformational Parameters for Proline Derivatives
| Parameter | Description | Unsubstituted L-Proline (trans-amide) | Expected Influence of 4,4-Diethoxy Group |
|---|---|---|---|
| Ring Pucker | Describes the out-of-plane deviation of Cγ | Equilibrium between Cγ-endo and Cγ-exo | Strongly favors Cγ-exo pucker |
| φ (phi) | Torsion angle around the N-Cα bond | ~ -65° | Remains restricted, ~ -65° |
| ψ (psi) | Torsion angle around the Cα-C bond | Broadly distributed, includes values for helical and extended structures | Distribution influenced by biased pucker, favoring specific ranges |
| ω (omega) | Torsion angle of the peptide bond | Exists as both trans (~80-90%) and cis (~10-20%) isomers | Strongly favors trans isomer (ω ≈ 180°) |
Analytical and Spectroscopic Techniques for Stereochemical Characterization
Determining the precise three-dimensional structure and conformational dynamics of substituted prolines like this compound requires a combination of advanced analytical techniques. acs.orgbbk.ac.uknih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying the conformation of molecules in solution. asianpubs.orgresearchgate.net
Proton-Proton Coupling Constants (³J-values): The magnitude of the coupling constants between protons on the pyrrolidine ring is directly related to the dihedral angles between them, allowing for the determination of the ring's pucker. frontiersin.org
Nuclear Overhauser Effect (NOE): NOE measurements provide information about through-space distances between protons. The presence or absence of specific NOEs can distinguish between different ring puckers and cis/trans amide isomers. rsc.org
Carbon-13 Chemical Shifts: The chemical shifts of the Cβ and Cγ carbons are particularly sensitive to the ring pucker and the cis/trans isomerization state of the peptide bond, serving as reliable diagnostic markers. frontiersin.org
X-ray Crystallography: This technique provides an unambiguous determination of the molecular structure in the solid state at atomic resolution. bbk.ac.ukrcsb.orgiucr.org A crystal structure of this compound or a peptide containing this residue would yield precise bond lengths, bond angles, and torsion angles, offering a definitive picture of its preferred conformation, at least in the crystalline form. mdpi.com
Computational Modeling: Quantum mechanical calculations and molecular dynamics simulations complement experimental data by providing insights into the relative energies of different conformations and the barriers to interconversion. nih.govfccc.edu
Table 2: Application of Analytical Techniques for Stereochemical Analysis
| Technique | Type of Information Obtained | Relevance to this compound |
|---|---|---|
| NMR Spectroscopy | Solution-phase conformation, ring pucker, cis/trans ratio, dynamic processes | Determines the dominant conformation in solution via J-couplings and NOEs. frontiersin.org |
| X-ray Crystallography | Solid-state conformation, precise bond lengths and angles | Provides a static, high-resolution snapshot of the molecule's preferred puckering and torsion angles. nih.govmdpi.com |
| Computational Modeling | Relative energies of conformers, energy barriers for interconversion | Predicts the most stable ring pucker and explores the conformational landscape. fccc.edu |
Correlation Between Conformation and Reactivity/Selectivity in Synthetic Transformations
Proline and its derivatives are widely used as organocatalysts in a variety of asymmetric reactions. thieme-connect.com The conformational rigidity imposed by ring substitution is crucial for achieving high levels of stereoselectivity. The fixed three-dimensional arrangement of the catalyst's functional groups creates a well-defined chiral environment that directs the approach of reactants.
While specific studies on this compound as a catalyst are not widely documented, research on a closely related compound, diethoxyethyl-L-proline, demonstrates the underlying principle. chemrxiv.org In a palladium-catalyzed mono-ortho-arylation of arylamines, diethoxyethyl-L-proline acts as a transient directing group. chemrxiv.org It is proposed that the proline derivative forms a chiral complex with the palladium catalyst and the substrate. The specific conformation of the proline ring and the steric bulk of its substituents dictate the geometry of this transient complex. This, in turn, controls the regioselectivity and stereoselectivity of the C-H activation and subsequent arylation step. The conformationally locked pyrrolidine ring of a catalyst like this compound would be expected to provide a rigid scaffold, leading to effective transfer of stereochemical information and high enantioselectivity in the products of catalyzed reactions.
Computational and Theoretical Studies on 4,4 Diethoxy L Proline Reactivity
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are indispensable for investigating the electronic structure and reactivity of molecules. For a compound like 4,4-Diethoxy-L-proline, DFT calculations can elucidate the intricate details of reaction mechanisms, providing insights into how the molecule behaves in chemical transformations. nih.govnih.gov These calculations are foundational for understanding stereoselectivity and reaction kinetics. nih.govacs.org
A primary application of DFT in studying the synthetic pathways involving this compound would be the identification and characterization of transition states (TS). The energy of these transition states determines the kinetic feasibility of a reaction pathway. For instance, in organocatalyzed reactions like the aldol (B89426) or Mannich reaction, where proline derivatives are frequently used, DFT can map out the potential energy surface. acs.orgresearchgate.net
By calculating the geometries and energies of reactants, intermediates, transition states, and products, a complete energy profile of a reaction can be constructed. This would allow researchers to determine the activation energy (energetic barrier) for each step. For this compound, this could involve modeling its reaction with an aldehyde and a ketone to form an enamine intermediate, followed by the crucial C-C bond-forming step. nih.govresearchgate.net The presence of the diethoxy group at the C4 position would influence the stability of the pyrrolidine (B122466) ring pucker and, consequently, the energy of the transition states, which dictates the stereochemical outcome (e.g., syn vs. anti products). nih.gov
A hypothetical energetic profile for an L-proline derivative catalyzed aldol reaction is shown below, illustrating the type of data generated from DFT calculations.
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | Proline derivative + Aldehyde + Ketone | 0.0 |
| Enamine Intermediate | Formed from proline and ketone | +5.3 |
| TS-Re | Transition state for attack on Re-face of aldehyde | +15.2 |
| TS-Si | Transition state for attack on Si-face of aldehyde | +17.8 |
| Product Complex | Adduct formed after C-C bond formation | -4.5 |
| Note: This table is illustrative, based on typical values for proline-catalyzed aldol reactions, and represents the kind of data that would be generated for this compound. |
The difference in the energetic barriers between competing transition states (e.g., TS-Re vs. TS-Si) directly correlates to the predicted enantiomeric or diastereomeric excess of the reaction, providing a powerful predictive tool for catalyst performance. acs.org
DFT calculations are crucial for understanding how this compound could function as an organocatalyst. The mechanism of proline catalysis often relies on the formation of key non-covalent interactions, such as hydrogen bonds, in the transition state. pnas.orgmdpi.com For example, in the Houk-List model for proline-catalyzed aldol reactions, a hydrogen bond between the proline's carboxylic acid and the aldehyde substrate is critical for activating the electrophile and controlling the stereochemistry. researchgate.netrsc.org
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects
While QM methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations provide insight into conformational flexibility, the influence of the solvent, and the sampling of different energy minima. researchgate.netnih.gov
Furthermore, MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solvent effects. nih.govmdpi.comresearchgate.net The behavior of this compound in different solvents (e.g., polar protic, aprotic, nonpolar) could be simulated to see how solvation shells form around the molecule and how they affect its conformational equilibrium and interactions with reactants. nih.gov
QM/MM Hybrid Approaches for Enzyme-Mediated Transformations (if applicable by analogy)
Should this compound or a similar derivative be incorporated into a peptide or protein, its behavior within a complex biological environment would best be studied using a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach. nih.gov In this method, the chemically active region (e.g., the proline derivative and its immediate interacting partners) is treated with high-accuracy QM methods, while the rest of the large system (the protein and solvent) is treated with computationally less expensive MM force fields. nih.govmdpi.com
This approach has been successfully used to study enzymes like proline racemase, where the enzyme active site forces the proline ring into a specific, often strained, conformation to facilitate the reaction. nih.govresearchgate.net By analogy, if this compound were a substrate or inhibitor of an enzyme, QM/MM simulations could elucidate how the enzyme's active site interacts with the diethoxy groups and the pyrrolidine ring. mdpi.com These simulations can reveal steric clashes or favorable interactions that dictate binding affinity and catalytic mechanism, which would be impossible to model using QM alone due to the computational cost. nih.gov
In Silico Design Principles for Novel this compound Derivatives
Computational methods provide powerful tools for the rational, in silico design of new molecules. bohrium.comtandfonline.com Based on the theoretical understanding of this compound's structure and reactivity, new derivatives can be designed and screened virtually to identify candidates with improved properties before committing to their synthesis. core.ac.uknih.gov
For example, if the goal were to create a more effective organocatalyst, computational screening could explore variations of the C4 substituents. The diethoxy group could be replaced with other dialkoxy groups of varying chain lengths or with electron-withdrawing or -donating groups to fine-tune the electronic properties of the catalyst. mdpi.com DFT calculations could predict how these changes would affect the transition state energies and stereoselectivity of a target reaction. nih.gov Similarly, if designing a peptide-based drug, MD and docking simulations could be used to assess how different proline derivatives affect the peptide's conformation and its binding affinity to a target receptor. researchgate.net
A hypothetical computational screening workflow is outlined below.
| Design Step | Computational Method | Objective |
| 1. Ideation | Chemical intuition | Propose new derivatives of this compound by modifying substituents. |
| 2. Conformation Analysis | Molecular Mechanics / MD | Quickly filter out sterically unfeasible structures and identify low-energy conformers. |
| 3. Reactivity/Property Prediction | DFT Calculations | Calculate key properties (e.g., activation barriers, acidity, binding energy) for promising candidates. |
| 4. Virtual Screening | High-Throughput Docking / QSAR | Screen a large library of derivatives against a biological target or for a desired catalytic outcome. |
| 5. Lead Identification | Comprehensive Analysis | Select the top 1-3 most promising candidates for experimental synthesis and validation. |
| This table illustrates a typical in silico design process that could be applied to create novel derivatives based on the this compound scaffold. |
Derivatization Strategies and Advanced Analytical Characterization of 4,4 Diethoxy L Proline
Chemical Modifications for Enhancing Reactivity or Specificity
The chemical modification of 4,4-Diethoxy-L-proline can be approached through several strategies, drawing inspiration from the derivatization of other proline analogs like hydroxyproline (B1673980) and 4-oxoproline. These modifications can introduce new functional groups, thereby enhancing the molecule's utility in various applications, from peptide synthesis to the development of bioactive compounds.
One powerful strategy is "proline editing," a technique that has been successfully applied to peptides containing 4-hydroxyproline. nih.govnih.govacs.orgscispace.com This approach involves the incorporation of a modifiable proline analog into a peptide, followed by chemical transformation of its functional group. For this compound, this could involve the selective hydrolysis of the diethyl acetal (B89532) to reveal the 4-oxo functionality. This ketone group is highly reactive and can serve as a handle for a wide array of subsequent chemical transformations. For instance, the 4-oxo-L-proline moiety is a known precursor in the synthesis of various biologically active molecules. nih.gov
The resulting ketone can undergo reactions such as:
Reductive amination: To introduce new amine-containing substituents.
Wittig reactions: To form carbon-carbon double bonds.
Aldol (B89426) condensations: To build more complex molecular architectures. nih.gov
Furthermore, the introduction of functional groups suitable for bioorthogonal chemistry represents another key derivatization strategy. nih.govnih.govacs.orgscispace.com By modifying the proline ring, it is possible to install moieties such as azides, alkynes, or tetrazines. These groups allow for highly specific ligation reactions (e.g., azide-alkyne cycloadditions, tetrazine ligations) to be performed in complex biological environments, enabling the targeted labeling and study of biomolecules. While these specific modifications have been demonstrated on other 4-substituted prolines, the principles are directly applicable to derivatives of this compound.
The synthesis of various 4-alkyl-L-proline derivatives, which are precursors to antibiotics like lincomycin, also provides a template for potential modifications. nih.gov These synthetic routes often involve the manipulation of the proline ring at the C4 position, highlighting the chemical accessibility of this site for introducing diverse alkyl or functionalized side chains to enhance or alter biological activity.
Synthetic Methods for Protecting Group Introduction and Removal on Amino and Carboxyl Functionalities
Amino Group Protection: The secondary amine of the proline ring is typically protected with one of two main classes of protecting groups:
tert-Butoxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic and nucleophilic conditions. It is readily removed with strong acids, such as trifluoroacetic acid (TFA). peptide.com
9-Fluorenylmethoxycarbonyl (Fmoc): This group is installed using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. peptide.com
The Fmoc/tBu strategy is a widely used orthogonal protection scheme in solid-phase peptide synthesis (SPPS). biosynth.com
Carboxyl Group Protection: The carboxylic acid functionality is often protected as an ester to prevent its unwanted participation in reactions. Common ester protecting groups include:
Methyl or Ethyl esters: These are simple esters that can be removed by saponification with a base, such as sodium hydroxide.
Benzyl (B1604629) (Bzl) esters: These are removed by hydrogenolysis, a reaction that is orthogonal to both acid- and base-labile protecting groups. peptide.com
tert-Butyl (tBu) esters: Similar to the Boc group, tBu esters are cleaved under strong acidic conditions (e.g., TFA). peptide.com
In the context of "proline editing" or other solid-phase syntheses, the peptide backbone itself can serve as a protecting group for the amino and carboxyl functionalities of the proline residue. nih.govnih.gov Once the proline analog is incorporated into the peptide chain, its amino and carboxyl groups are part of the amide backbone and are thus unreactive, allowing for selective modification of the side chain.
The table below summarizes common protecting groups and their cleavage conditions relevant for this compound derivatization.
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| Amino | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) |
| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) |
| Carboxyl | Benzyl ester | Bzl | Hydrogenolysis (H₂/Pd) |
| Carboxyl | tert-Butyl ester | tBu | Strong acid (e.g., TFA) |
Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC) for Purity and Enantiomeric Excess Assessment
The assessment of chemical and stereochemical purity is critical for any synthetic compound intended for biological or pharmaceutical use. For this compound and its derivatives, advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice for determining the enantiomeric excess (e.e.) of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Stationary Phases: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used for the separation of proline derivatives. nih.govresearchgate.net For instance, a Chiralpak AD-H column has been successfully used to separate the enantiomers of various Boc-protected proline derivatives. nih.govresearchgate.net
Mobile Phases: The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, is optimized to achieve the best resolution. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), can improve peak shape and resolution, especially for compounds with free carboxyl groups. nih.govresearchgate.net
Derivatization for Detection: Since the proline ring system lacks a strong chromophore, derivatization is often necessary for sensitive UV or fluorescence detection. Reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can be used to derivatize the amino group, rendering the compound detectable at a specific wavelength (e.g., 464 nm). impactfactor.orgresearchgate.net
Gas Chromatography (GC): Chiral GC offers high resolution and sensitivity for the analysis of volatile compounds. However, due to the low volatility of amino acids, derivatization is a prerequisite for GC analysis of this compound.
Derivatization for GC: A two-step derivatization process is commonly employed. First, the carboxyl group is esterified (e.g., methylation with methanolic HCl). Second, the amino group is acylated (e.g., with trifluoroacetic anhydride (B1165640) or pentafluoropropionic anhydride). sigmaaldrich.comsigmaaldrich.comnih.gov This process increases the volatility of the analyte and improves its chromatographic properties. It is crucial that the derivatization procedure does not cause racemization of the chiral center.
Chiral Columns: Capillary columns with chiral stationary phases, such as Chirasil-L-Val, are frequently used for the enantiomeric separation of derivatized amino acids. researchgate.net
The following table provides an example of HPLC conditions that have been used for the chiral separation of a derivatized proline.
| Parameter | Condition |
| Column | CHIRALPAK-IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Trifluoroacetic acid in ethanol |
| Flow Rate | 0.6 mL/min |
| Temperature | 40°C |
| Detection | UV at 464 nm (after derivatization with NBD-Cl) |
| Reference | impactfactor.orgresearchgate.net |
High-Resolution Mass Spectrometry and Multi-Nuclear NMR Spectroscopy for Structural Elucidation of Derivatives
The unambiguous identification of the chemical structure of novel this compound derivatives relies heavily on the combined use of High-Resolution Mass Spectrometry (HRMS) and multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of a molecule with high precision, which allows for the determination of its elemental composition. This is a critical first step in identifying an unknown derivative.
Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for proline derivatives and peptides containing them.
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion and analyzing the resulting daughter ions, it is possible to obtain structural information and sequence the peptide. This is particularly useful for localizing the site of modification within a larger molecule. For example, HRMS has been used to confirm the hydroxylation of a proline residue in a peptide linker.
Multi-Nuclear NMR Spectroscopy: NMR spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
¹³C NMR: Shows the signals for all carbon atoms, providing a carbon skeleton of the molecule.
Heteronuclear NMR (e.g., ¹⁹F, ³¹P, ⁷⁷Se): If the derivatization introduces other NMR-active nuclei, these can be directly observed to confirm the presence and environment of the modification. For example, the incorporation of fluorinated groups can be monitored by ¹⁹F NMR. nih.govnih.govacs.org
2D NMR Experiments:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be used to determine the stereochemistry and conformation of the molecule.
The combination of these advanced analytical techniques provides a comprehensive characterization of this compound derivatives, ensuring their structural integrity and purity for subsequent applications.
Future Research Trajectories and Broader Impact in Chemical Sciences
Development of Greener and More Sustainable Synthetic Protocols
The future synthesis of 4,4-Diethoxy-L-proline will likely be guided by the principles of green chemistry, aiming for environmentally benign and efficient processes. mdpi.com Current methods for producing proline derivatives often involve multiple steps with protecting groups and the use of hazardous reagents. nih.gov A key focus for future research will be to streamline these syntheses.
A projected green synthesis for this compound would likely start from commercially available (cis)-4-hydroxy-L-proline. mdpi.com A critical step involves the oxidation of the hydroxyl group to form a ketone, yielding N-protected 4-oxo-L-proline. mdpi.com Research into greener oxidation methods, avoiding heavy metals and employing catalysts like TEMPO with less hazardous co-oxidants, is an active area. The subsequent and defining step would be the ketalization of the 4-oxo-L-proline intermediate using ethanol (B145695) under acidic conditions. Developing protocols that use catalytic amounts of solid acids, which can be easily recovered and reused, or performing the reaction in greener solvents like ionic liquids or deep eutectic solvents, would be a primary objective. nih.govmdpi.com
Future protocols could also explore one-pot syntheses from 4-hydroxy-L-proline, where oxidation and ketalization occur in a single vessel, reducing waste from intermediate purification steps. Furthermore, enzymatic or chemo-enzymatic routes, while challenging, represent a frontier for sustainable production, potentially offering high selectivity under mild, aqueous conditions. nih.gov The reusability of catalysts and the use of water or bio-based solvents will be paramount in establishing the industrial feasibility of such protocols. grafiati.comorganic-chemistry.org
Expansion of Catalytic Scope for Novel Asymmetric Transformations
L-proline and its derivatives are renowned organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. wikipedia.orgCurrent time information in Bangalore, IN. The unique structural rigidity of the proline ring is crucial for inducing stereoselectivity in a wide range of asymmetric reactions, including aldol (B89426), Mannich, and Michael reactions. mdpi.comthieme-connect.comgrafiati.com
The introduction of the diethoxy group at the C4 position of the proline ring in This compound would significantly alter its steric and electronic properties compared to proline or 4-hydroxyproline. This modification could lead to novel catalytic activities and selectivities. Future research will undoubtedly explore its efficacy in established proline-catalyzed reactions. It is plausible that the bulky diethoxy group could enhance enantioselectivity by creating a more defined chiral pocket around the catalytic site, thereby better-directing the approach of substrates.
Furthermore, the ketal functionality introduces new possibilities. It is relatively stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to regenerate the ketone. This opens the door for switchable catalysis, where the catalyst's activity or selectivity could be turned "on" or "off" by adjusting the pH. Researchers may investigate the use of this compound in tandem reactions where an initial proline-catalyzed step is followed by a reaction involving the now-exposed ketone functionality at the C4 position. This could enable the synthesis of complex, multifunctional molecules in a single, efficient sequence.
Rational Design of Hybrid Catalytic Systems Incorporating this compound
The integration of organocatalysts into larger, more complex systems is a burgeoning field of research. Future work on This compound will likely involve its incorporation into hybrid catalytic systems to enhance performance, facilitate recovery, and enable new reaction environments.
One promising avenue is the immobilization of this compound onto solid supports, such as silica, polymers, or metal-organic frameworks (MOFs). grafiati.comresearchgate.net Grafting the molecule onto a solid surface would create a heterogeneous catalyst that is easily separated from the reaction mixture, allowing for recycling and use in continuous-flow reactors—a key advantage for industrial applications. grafiati.com The synthesis could be designed to anchor the molecule via its carboxylic acid or by modifying the ketal's ethyl groups, leaving the catalytically active secondary amine free.
Another area of exploration is the creation of bifunctional or supramolecular catalysts. grafiati.comnih.gov this compound could be paired with another catalytic species, such as a Lewis acid or a hydrogen-bond donor, within the same molecule or assembly. nih.gov This proximity of different catalytic functions can lead to synergistic effects, accelerating reactions and improving stereochemical control beyond what either catalyst could achieve alone. For example, a system could be designed where a metal center coordinates one substrate while the proline moiety activates the other, mimicking the efficiency of metalloenzymes.
Potential for Integration into Advanced Materials Science or Supramolecular Assemblies
The unique structure of proline analogues makes them valuable building blocks for materials science and supramolecular chemistry. The rigid ring and potential for hydrogen bonding allow them to direct the self-assembly of molecules into well-defined nanostructures. mdpi.com
The This compound derivative offers distinct features for materials design. The diethoxy ketal is a relatively non-polar group, which could be exploited to control the solubility and aggregation properties of peptides or polymers into which it is incorporated. For example, its inclusion in peptides could be used to create amphiphilic molecules that self-assemble into nanofibers, hydrogels, or vesicles in aqueous environments. Such materials have applications in drug delivery, tissue engineering, and as scaffolds for catalysis.
The ketal group also presents a latent carbonyl function. nih.gov This "masked" ketone could be used as a chemical handle for subsequent modifications. A material or supramolecular assembly incorporating this compound could be assembled first, and then, by applying acidic conditions, the ketone at the C4 position could be revealed for further functionalization, such as bioconjugation or surface modification via oxime ligation. nih.gov This strategy allows for the creation of complex, functional materials with a high degree of control over their chemical and physical properties, opening avenues for developing new biomaterials and responsive "smart" systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
